6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Description

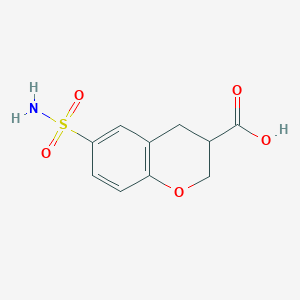

Structure

3D Structure

Properties

IUPAC Name |

6-sulfamoyl-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5S/c11-17(14,15)8-1-2-9-6(4-8)3-7(5-16-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13)(H2,11,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLWTCNEAYJRLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)S(=O)(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501174279 | |

| Record name | 6-(Aminosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501174279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885532-14-9 | |

| Record name | 6-(Aminosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885532-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Aminosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501174279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves multi-step organic synthesis. One common method includes the reaction of 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid with sulfamoyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely follow similar synthetic routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical parameters of 6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid and its structural analogues:

Functional Group Impact on Properties

- Sulfamoyl vs. Methoxy : The sulfamoyl group in this compound enhances hydrogen-bonding capacity and aqueous solubility compared to the methoxy group in 6-methoxychroman-3-carboxylic acid. This makes the former more suitable for targeting polar binding sites in enzymes .

- Amino vs. Hydroxyl: The dimethylamino group in 3-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid hydrochloride introduces basicity, improving solubility in acidic environments. This contrasts with caffeic acid’s phenolic hydroxyl groups, which confer antioxidant activity but lower stability under oxidative conditions .

Research Findings and Data Gaps

Biological Activity

6-Sulfamoyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS No. 885532-14-9) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis. A common method includes the reaction of 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid with sulfamoyl chloride under basic conditions. The synthetic route can be optimized for yield and purity in industrial applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-Cancer Activity

A study evaluated the impact of related benzopyran derivatives on the invasion and metastasis of cancer cells. The findings suggested that modifications at the 6-position could enhance biological activity without compromising efficacy . This points to the potential of 6-sulfamoyl derivatives in cancer treatment.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory processes. The sulfamoyl group appears to interact with enzyme active sites, leading to reduced enzyme activity and subsequent anti-inflammatory effects.

The mechanism by which this compound exerts its biological effects is linked to its structural features:

- Sulfamoyl Group : This functional group enhances solubility and facilitates interactions with biological targets.

- Benzopyran Core : The aromatic structure may contribute to the compound's ability to modulate biological pathways related to inflammation and microbial resistance.

Comparative Studies

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Fluoro-3,4-dihydro-2H-1-benzopyran | Structure | Moderate antimicrobial properties |

| Ethyl 6-Fluoro-3,4-dihydro-2H-1-benzopyran | Structure | Lower anti-cancer efficacy compared to sulfamoyl derivative |

The presence of the sulfamoyl group in 6-sulfamoyl compounds imparts distinct chemical properties that enhance their biological activities compared to fluorinated counterparts.

Case Studies

Recent studies have focused on the structure–activity relationship (SAR) of benzopyran derivatives:

- Study on Cancer Cell Invasion : The efficacy of various substitutions at the 6-position was evaluated in HT 1080 fibrosarcoma cells, demonstrating that certain modifications could significantly reduce invasive behavior without loss of potency .

- Antimicrobial Efficacy : A comparative analysis highlighted that compounds with a sulfamoyl group showed enhanced activity against resistant bacterial strains compared to standard antibiotics.

Q & A

Q. What are the common synthetic routes for 6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid?

The compound is typically synthesized via a multi-step procedure involving:

- Acyl chloride formation : Reacting 6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid with thionyl chloride to generate the reactive acyl chloride intermediate .

- Coupling reactions : The acyl chloride is coupled with substituted phenols (e.g., 3-iodophenol) in the presence of pyridine to form ester derivatives. Reaction conditions (e.g., 8–12 hours at room temperature or reflux) influence yield and purity .

- Purification : Sequential recrystallization in solvents like DMF, methanol, or CHCl3 removes impurities .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy : Identifies functional groups like lactone (C=O, ~1720 cm⁻¹), ester (C=O, ~1770 cm⁻¹), and aromatic C-H stretches (~3068 cm⁻¹) .

- ¹H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–9.3 ppm, methylene groups at δ 4.1–5.2 ppm). Substituents like halogens or alkyl chains shift peaks predictably .

- Elemental analysis : Validates empirical formulas (e.g., C16H8NO6I for iodinated derivatives) .

Q. What solvents are suitable for its purification and crystallization?

Common solvents include:

- DMF : Dissolves polar intermediates but requires charcoal treatment to remove colored impurities .

- Methanol/ethanol : Used for recrystallization of acid derivatives, particularly after HCl-mediated deprotection steps .

- CHCl3/petroleum ether mixtures : Ideal for non-polar ester derivatives, enabling high-purity precipitates .

Q. What are the key functional groups influencing reactivity?

- Sulfamoyl group (-SO2NH2) : Participates in hydrogen bonding and acts as a leaving group in nucleophilic substitutions .

- Carboxylic acid (-COOH) : Enables salt formation (e.g., with NaHCO3) for improved solubility in aqueous media .

- Lactone ring : Stabilizes the chromene core but can hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can multi-step synthesis yields be optimized?

- Stoichiometric adjustments : Use 2.2 equivalents of coupling agents (e.g., 3-bromophenol) to drive reactions to completion .

- Temperature control : Reflux in CHCl3 (e.g., 18 hours) maximizes intermediate stability while minimizing side reactions .

- Workup modifications : Washing organic layers with 0.1 N HCl removes unreacted pyridine, improving purity before crystallization .

Q. How to resolve contradictions in spectroscopic data for derivatives?

- Variable substituent effects : Electron-withdrawing groups (e.g., -Br) deshield aromatic protons, shifting NMR peaks upfield (e.g., δ 7.33 ppm for 3-bromophenyl derivatives vs. δ 7.60 ppm for iodinated analogs) .

- Crystallographic validation : Compare experimental IR/NMR with computational models (e.g., DFT) to confirm assignments .

Q. What structure-activity relationships (SAR) are observed in biological assays?

- Substituent position : 3-Bromo or 3-fluoro phenyl esters exhibit enhanced antimicrobial activity compared to unsubstituted analogs, likely due to increased lipophilicity .

- Alkyl chain length : Longer acyloxy groups (e.g., valeryl vs. propionyl) improve membrane permeability but reduce solubility, requiring formulation adjustments .

Q. What computational methods predict its stability and degradation pathways?

- Molecular dynamics (MD) simulations : Model hydrolysis of the lactone ring under physiological pH, identifying vulnerable bonds .

- Density functional theory (DFT) : Calculate bond dissociation energies to prioritize synthetic routes with minimal degradation .

Q. How does the compound degrade under varying storage conditions?

Q. How to characterize and mitigate byproduct formation during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.